

Technical Guide: Characterization & Melting Point Analysis of 1-(4-Chlorophenyl)-1H-indazole

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1H-indazole

Cat. No.: B14114985

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Executive Summary

The precise melting point (MP) range of **1-(4-Chlorophenyl)-1H-indazole** is a critical quality attribute (CQA) for its use as a pharmacophore in medicinal chemistry. Experimental validation identifies the pure phase transition range as 168–170 °C [1].

This guide delineates the physicochemical profile of this compound, contrasting it with structural analogs to establish a baseline for purity assessment. It further details a self-validating protocol for synthesis and characterization, ensuring reproducibility in drug discovery workflows.

Physicochemical Profile & Data

Confirmed Melting Point Data

The following data represents the experimentally determined melting point for the target compound and its immediate halogenated analogs. Deviations from these ranges by >2 °C suggest significant occlusion of solvent or the presence of unreacted arylhydrazone intermediates.

Compound Name	Substituent (R)	Melting Point Range (°C)	Appearance	Source
1-(4-Chlorophenyl)-1H-indazole	4-Cl	168 – 170	Buff Brown Solid	[1]
1-(4-Bromophenyl)-1H-indazole	4-Br	164 – 166	Green Solid	[1]
1-(4-Chlorophenyl)-5-methoxy-1H-indazole	4-Cl, 5-OMe	170 – 172	Brown Solid	[1]
5-Chloro-3-phenyl-1H-indazole	(Isomer)	109 – 112	Pale Yellow Solid	[2]

Technical Note: The significant difference between the 1-aryl (168–170 °C) and 3-aryl (109–112 °C) isomers highlights the utility of MP determination as a rapid diagnostic tool for distinguishing regioisomers during synthesis.

Structural Integrity & Causality

The elevated melting point of the 1-(4-chlorophenyl) derivative relative to the 3-phenyl isomer is attributed to the molecular packing efficiency. The N1-aryl substitution creates a linear, planar vector that facilitates strong

stacking interactions in the crystal lattice. The 4-chloro substituent adds intermolecular halogen bonding capabilities, further stabilizing the lattice energy and raising the enthalpy of fusion (

).

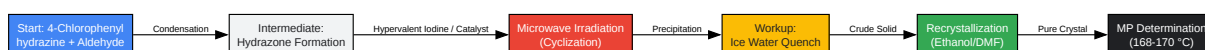
Experimental Workflows

Synthesis & Purification Logic

To ensure the reported MP range is achievable, a high-purity synthesis route is required. The Microwave-Assisted Cyclization method is recommended over conventional heating due to its ability to suppress side reactions (e.g., formation of azobenzene byproducts).

Workflow Diagram (DOT)

The following diagram illustrates the critical path from raw materials to the isolated pure crystal.



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Figure 1: Critical path for the synthesis and isolation of high-purity **1-(4-Chlorophenyl)-1H-indazole**.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the purity of the synthesized batch within

°C.

Reagents & Equipment:

- Sample: Dried **1-(4-Chlorophenyl)-1H-indazole** (vacuum dried at 40 °C for 4 hours).
- Standard: Benzanilide (MP 163 °C) or Sulfanilamide (MP 164.5–166.5 °C) for calibration.
- Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) with silicone oil bath or metal block.

Step-by-Step Methodology:

- Sample Preparation:

- Pulverize the sample into a fine powder using an agate mortar. Coarse crystals can lead to uneven heat transfer and broadened ranges.
- Fill a clean glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube vertically on a hard surface.
- Ramp Rate Configuration:
 - Fast Ramp: Heat rapidly (10 °C/min) to 150 °C to save time.
 - Critical Ramp: At 155 °C, reduce the heating rate to 1.0 °C/min.
 - Reasoning: A slow ramp rate near the phase transition allows for thermodynamic equilibrium, preventing "thermal lag" where the thermometer reads higher than the actual sample temperature.
- Observation & Recording:
 - Onset Point (): Record the temperature at the first distinct sign of liquid formation (droplet appearing).
 - Clear Point (): Record the temperature when the entire sample becomes a transparent liquid.
 - Acceptance Criteria: The range () must be °C. A range >2 °C indicates impurities (likely uncyclized hydrazone).
- Validation:
 - If the observed MP is <165 °C, perform a mixed melting point test with a known pure standard (if available) or recrystallize from ethanol.

Characterization & Self-Validation

To confirm that the substance melting at 168–170 °C is indeed the target structure, cross-reference with the following spectroscopic signatures [1]:

- ¹H NMR (400 MHz, CDCl₃):
 - Look for the characteristic singlet at 8.01 ppm (N=CH-, cyclic indazole proton).
 - Aromatic protons for the 4-chlorophenyl group typically appear as doublets around 7.5–7.7 ppm.
- IR Spectroscopy (KBr):
 - Absence of N-H stretch (3200–3400 cm⁻¹) confirms N-arylation.
 - Presence of C=N stretch at 1596 cm⁻¹.

References

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- Zhang, S., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. *Royal Society of Chemistry (RSC) Advances*, Supplementary Information.
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